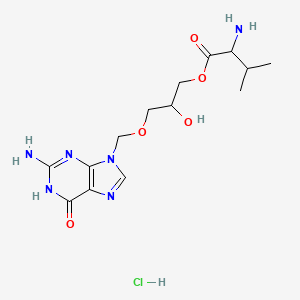
S, S-Isovalganciclovir Impurity
Vue d'ensemble
Description
“S, S-Isovalganciclovir Impurity” is an impurity of Valganciclovir . It has the molecular formula C14H23ClN6O5 and a molecular weight of 390.82 g/mol . The IUPAC name for this compound is [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride .
Molecular Structure Analysis
The molecular structure of “S, S-Isovalganciclovir Impurity” includes several functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle. It also contains an ester group and a hydroxyl group .
Physical And Chemical Properties Analysis
“S, S-Isovalganciclovir Impurity” has a molecular weight of 390.82 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are both 390.1418455 g/mol . The topological polar surface area is 167 Ų .
Applications De Recherche Scientifique
Impurity Analysis in Pharmaceutical Research
Impurity profiling in pharmaceuticals is a critical aspect of drug development and quality control. It involves the detection, identification, and quantitative determination of impurities in drug substances and formulations. Research in this area focuses on developing sensitive, specific, and precise analytical methodologies for impurity profiling, as it directly impacts the safety and efficacy of pharmaceutical products. For instance, the synthesis and characterization of impurities such as isovalganciclovir hydrochloride are essential for ensuring the quality of drugs like valganciclovir hydrochloride, which is used for treating cytomegalovirus retinitis in immunocompromised patients (Babu et al., 2013).
Modern Analytical Techniques for Impurity Profiling
Advancements in analytical techniques have revolutionized the field of impurity profiling in drugs. Techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are extensively used for the identification and characterization of impurities. These methods provide a comprehensive understanding of a drug's impurity profile, aiding in the development of safer and more effective pharmaceutical products (Görög et al., 1991).
Role in Quality Control and Drug Safety
Impurity profiling is pivotal in the quality assessment of active pharmaceutical ingredients (APIs). Regulatory authorities emphasize the purity requirements and identification of impurities in APIs, underscoring the importance of impurity profiling in pharmaceutical research. The identification of impurities is done using various chromatographic and spectroscopic techniques. The control of impurity levels is crucial for ensuring the biological safety of pharmaceutical products (Bari et al., 2007).
Implications in Drug Synthesis and Characterization
The synthesis, isolation, and characterization of impurities, including S, S-Isovalganciclovir Impurity, play a significant role in the development and optimization of drug synthesis processes. Understanding the formation mechanisms of these impurities and developing strategies to control their levels are critical for producing high-purity pharmaceuticals (Kumar et al., 2017).
Orientations Futures
As an impurity of Valganciclovir, “S, S-Isovalganciclovir Impurity” is likely to be a subject of interest in the ongoing research and development of antiviral drugs . Understanding its formation, properties, and potential effects on drug safety and efficacy could be valuable for improving the manufacturing process and quality control of Valganciclovir .
Propriétés
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJPZCPTUQIVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S, S-Isovalganciclovir Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



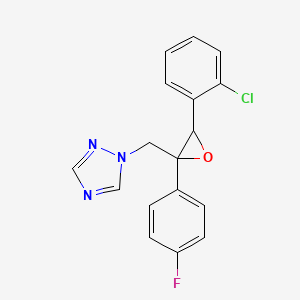
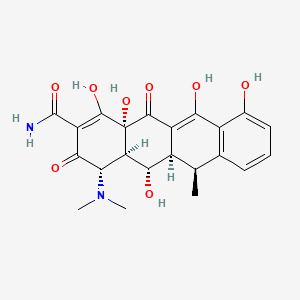
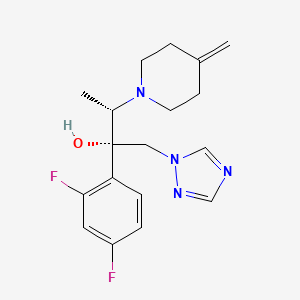

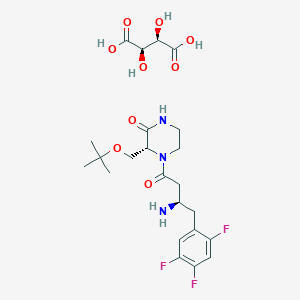
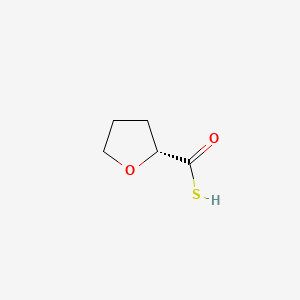
![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)